2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
No specific description of the compound was found in the available resources.
Synthesis Analysis
No specific synthesis analysis of the compound was found in the available resources.Molecular Structure Analysis
No specific molecular structure analysis of the compound was found in the available resources.Chemical Reactions Analysis
No specific chemical reactions analysis of the compound was found in the available resources.Physical And Chemical Properties Analysis
No specific physical and chemical properties analysis of the compound was found in the available resources.Scientific Research Applications
Synthesis and Biological Activities
A series of compounds including those similar to the specified chemical structure were synthesized and evaluated for various biological activities. In one study, novel heterocyclic compounds derived from a similar base structure were synthesized and investigated for their lipase and α-glucosidase inhibition properties. Some of these compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in addressing metabolic disorders or diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Applications
Another area of research focused on the antimicrobial potential of compounds with a similar core structure. For instance, derivatives of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests a potential application in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Inhibition Studies
Research on indole acetamide derivatives highlighted their inhibitory action on cyclooxygenase domains, suggesting anti-inflammatory applications. The structural analysis and molecular docking studies confirmed the interaction with COX-1 and 2 domains, pointing to potential use in anti-inflammatory drug development (Al-Ostoot et al., 2020).
Safety And Hazards
No specific safety and hazards information of the compound was found in the available resources.
Future Directions
No specific future directions of the compound were found in the available resources.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2S/c1-33-19-6-4-5-18(13-19)31-24(21-14-27-22-8-3-2-7-20(21)22)29-30-25(31)34-15-23(32)28-17-11-9-16(26)10-12-17/h2-14,27H,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDLOLKMJBWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide |
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